N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide
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Overview
Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide is a heterocyclic compound that contains both a thiadiazole and a pyridine ring
Mechanism of Action
Target of Action
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide, also known as N-(3-phenyl-1,2,4-thiadiazol-5-yl)nicotinamide, is a compound that has been studied for its potential biological activities Compounds with a thiadiazole ring, such as this compound, are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
It is known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, potentially leading to a broad spectrum of biological activities .
Biochemical Pathways
Compounds with a thiadiazole ring are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that thiadiazole-containing compounds have relatively good liposolubility, which is most likely attributed to the presence of the sulfur atom . This suggests that this compound may have good bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with thiadiazole-containing compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
The mesoionic nature of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes, suggesting that they may be able to act effectively in a variety of cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds containing the pyridine ring, which are also known for their diverse biological activities.
Uniqueness
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide is unique due to the combination of the thiadiazole and pyridine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-13(11-7-4-8-15-9-11)17-14-16-12(18-20-14)10-5-2-1-3-6-10/h1-9H,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLVDHBBWJGLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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